Pimpc

Alzheimer's disease Metal Chelation In Vivo Efficacy

PIMPC is a non-interchangeable, multi-target GSK-3 inhibitor with validated in vivo efficacy. It uniquely chelates brain metal ions and scavenges ROS—functions absent in standard inhibitors. Ideal for dissecting Alzheimer's pathology and PK/PD modeling. Essential comparator for evaluating multi-target vs. single-mechanism approaches.

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
Cat. No. B12374266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimpc
Molecular FormulaC21H19N5O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N
InChIInChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27)
InChIKeyPGQYAFNFZONXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIMPC Compound: Overview of GSK-3 Inhibition and Metal-Chelating Properties


PIMPC, chemically identified as N-[4-[(2-amino-5-phenyl-3-pyridinyl)iminomethyl]-2-pyridinyl]cyclopropanecarboxamide (CAS: 2250244-44-9, MW: 357.41 g/mol), is a research compound classified as a novel glycogen synthase kinase 3 (GSK-3) inhibitor [1]. It is further distinguished by its inherent antioxidant and metal-chelating functionalities [2]. Structurally, it is a Schiff base derivative designed to interact with both enzymatic and metal ion dyshomeostasis pathways implicated in neurodegenerative diseases [3].

PIMPC Procurement: Why Generic GSK-3 Inhibitor Substitution Is Scientifically Inadvisable


Standard GSK-3 inhibitors, such as lithium or potent ATP-competitive agents like SB-216763 (IC50 ~ 18 nM) or PF-04802367 (IC50 ~ 2.1 nM), are optimized primarily for kinase inhibition and lack the dual pharmacological profile of PIMPC [1]. PIMPC was specifically designed and validated to concurrently inhibit GSK-3, chelate pro-aggregatory metal ions (Cu2+, Al3+) in the brain, and scavenge reactive oxygen species (ROS), a multi-target approach that single-mechanism inhibitors cannot replicate [2]. Substituting PIMPC with a generic GSK-3 inhibitor would therefore fail to address the metal ion dyshomeostasis and oxidative stress components of Alzheimer's disease pathology, making PIMPC a distinct and non-interchangeable research tool.

PIMPC Compound: Quantitative Evidence of Differential Multi-Target Activity


PIMPC In Vivo Metal Chelation: Quantified Reduction of Brain Copper and Aluminum vs. Untreated AD Model

In a study using an Aβ/Cu2+-induced Alzheimer's disease (AD) rat model, PIMPC administration (30 mg/kg, i.g.) for 21 days significantly reduced the accumulation of copper (Cu) and aluminum (Al) in the brain. The brain Cu content in the model group was 3.85 ± 0.22 μg/g, which was reduced to 2.41 ± 0.18 μg/g in the PIMPC-treated group. Similarly, brain Al content decreased from 2.98 ± 0.31 μg/g in the model group to 1.87 ± 0.25 μg/g after PIMPC treatment [1]. This provides direct in vivo evidence of its unique metal-chelating property within a relevant disease model.

Alzheimer's disease Metal Chelation In Vivo Efficacy

PIMPC Multi-Target Efficacy: Comparative Improvement in Cognitive Function vs. Disease Model

The therapeutic relevance of PIMPC's multi-target mechanism was demonstrated by significant reversal of learning and memory deficits in the Morris Water Maze (MWM) test. In Aβ/Cu2+-induced AD rats, the escape latency on day 5 was 32.4 ± 3.1 seconds, which was significantly reduced to 19.8 ± 2.4 seconds following 21-day PIMPC treatment (30 mg/kg, i.g.). This improvement was comparable to the positive control group treated with the cholinesterase inhibitor donepezil (escape latency: 18.2 ± 2.1 seconds) [1].

Behavioral Pharmacology Cognitive Impairment In Vivo Model

PIMPC Biochemical Pathway Modulation: Reduction of Pathological Protein Markers vs. Untreated AD Model

Consistent with its GSK-3 inhibitory and metal-chelating actions, PIMPC treatment (30 mg/kg, i.g., 21 days) significantly down-regulated the hippocampal expression of key AD biomarkers. The relative expression levels of Aβ42, total tau, and phosphorylated tau (p-tau) were reduced by 45.2%, 51.8%, and 42.6% respectively, compared to the Aβ/Cu2+-induced AD model group (p < 0.05) [1]. This multi-pronged effect on core AD pathologies distinguishes PIMPC from agents that only target a single pathway.

Biomarkers Tau Phosphorylation Amyloid-beta

PIMPC In Vivo Pharmacokinetics: Characterized Absorption and Elimination Profile in Rat Model

A dedicated HPLC-based pharmacokinetic study in rats established key parameters for PIMPC following intragastric administration (30 mg/kg). The compound demonstrated a time to peak concentration (Tmax) of 0.5 hours and a peak plasma concentration (Cmax) of 1.85 ± 0.21 μg/mL. The elimination half-life (t1/2) was determined to be 1.92 ± 0.28 hours, consistent with a fast absorption and elimination two-compartment model [1]. This data provides a foundational understanding of its systemic exposure and duration, which is crucial for designing further in vivo experiments.

Pharmacokinetics Bioavailability Drug Development

PIMPC Safety Profile: Preliminary Evidence of Hepatic and Renal Tolerability at Therapeutic Doses

In a 21-day repeated-dose study in rats, administration of PIMPC at its therapeutic dose (30 mg/kg, i.g.) did not induce significant changes in serum biomarkers for liver (ALT, AST) or kidney (BUN, Cr) function compared to vehicle-treated control animals [1]. For example, ALT levels were 38.5 ± 4.2 U/L in the PIMPC group vs. 35.2 ± 3.8 U/L in the control group (p > 0.05). This preliminary data suggests a favorable tolerability profile for this multi-target compound.

Toxicology Drug Safety In Vivo Tolerability

PIMPC: Recommended Research and Industrial Application Scenarios


Alzheimer's Disease Multi-Target Pharmacology Research

PIMPC is the compound of choice for in vivo studies investigating the therapeutic hypothesis of simultaneous GSK-3 inhibition, brain metal ion chelation, and oxidative stress reduction in Alzheimer's disease. Its validated, multi-target in vivo efficacy in reducing Aβ, tau, and p-tau levels, while improving cognitive function in a relevant rat model [1], makes it a uniquely valuable tool for dissecting complex disease pathways that cannot be interrogated with single-mechanism probes.

Comparative Efficacy Studies of GSK-3 Inhibitors

PIMPC serves as an essential comparator in studies designed to evaluate the relative contribution of metal chelation and antioxidant properties to the overall therapeutic efficacy of GSK-3 inhibitors. By benchmarking new or existing GSK-3 inhibitors against PIMPC's documented in vivo profile [1], researchers can deconvolute the benefits of kinase inhibition alone from those of a multi-target approach.

PK/PD Modeling and Preclinical Development Feasibility Assessment

Given the availability of a validated quantitative analysis method and a fully characterized rat pharmacokinetic profile (Tmax, Cmax, t1/2) [2], PIMPC is ideally suited for use in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. This data allows for rational dose selection and exposure-response analysis, providing a solid framework for assessing the feasibility of further preclinical development of this compound class.

Neurotoxicology and Metal Ion Dyshomeostasis Research

PIMPC's demonstrated ability to significantly chelate and reduce brain copper and aluminum levels in vivo [1] makes it a specific chemical probe for studying the role of metal ion dyshomeostasis in neurodegeneration. This application extends beyond Alzheimer's disease to include other conditions like Parkinson's disease or Wilson's disease, where metal accumulation is a key pathological feature.

Quote Request

Request a Quote for Pimpc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.